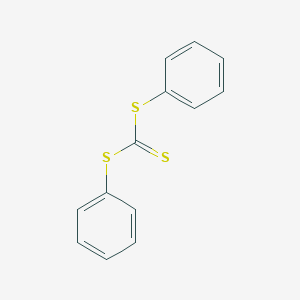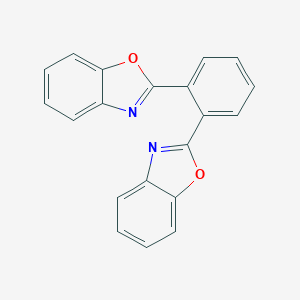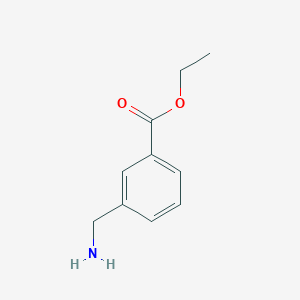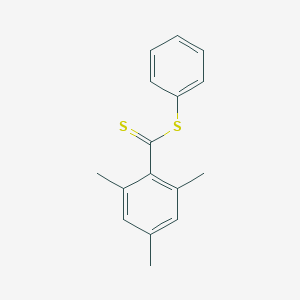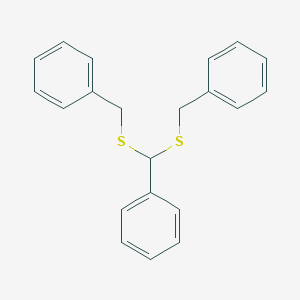
2,6-Bis(4-methoxybenzylidene)cyclohexanone
説明
“2,6-Bis(4-methoxybenzylidene)cyclohexanone” is a chemical compound with the molecular formula C22H22O3 . It has an average mass of 334.408 Da and a monoisotopic mass of 334.156891 Da .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(4-methoxybenzylidene)cyclohexanone” consists of a cyclohexanone ring with two 4-methoxybenzylidene groups attached at the 2 and 6 positions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 548.7±50.0 °C at 760 mmHg, and a flash point of 278.3±16.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 5.91 .科学的研究の応用
Biomedical Imaging Agents
The photochromic behavior of this compound has implications in biomedical imaging. By incorporating it into nanoparticles or molecular probes, scientists can develop responsive imaging agents. These agents change their fluorescence or absorbance upon specific triggers, aiding in disease diagnosis and drug delivery.
For additional resources, you can refer to the Sigma-Aldrich page on 2,6-Bis(4-methoxybenzylidene)cyclohexanone . Additionally, studies related to its azido derivative and photophysical behavior are available .
特性
IUPAC Name |
(2E,6E)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUNTZVOUBQAI-JSAVKQRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxybenzylidene)cyclohexanone | |
CAS RN |
6275-32-7 | |
| Record name | NSC33427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis(4-methoxybenzylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2,6-Bis(4-methoxybenzylidene)cyclohexanone?
A: 2,6-Bis(4-methoxybenzylidene)cyclohexanone is characterized by a central cyclohexanone ring adopting an envelope conformation. [] Two aromatic rings, each substituted with a methoxy group at the para position, are attached to the cyclohexanone ring. The dihedral angle between these two outer aromatic rings is 19.3° [], influencing the molecule's overall spatial arrangement and potentially its interactions with other molecules.
Q2: How is 2,6-Bis(4-methoxybenzylidene)cyclohexanone synthesized?
A: This compound is synthesized through a Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of cyclohexanone with an aromatic aldehyde, specifically 4-methoxybenzaldehyde in this case. The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) and a solvent like ethanol.
Q3: What spectroscopic techniques are used to characterize 2,6-Bis(4-methoxybenzylidene)cyclohexanone?
A3: Researchers utilize several spectroscopic methods to confirm the structure and analyze the properties of this compound:
- NMR Spectroscopy (NMR): Both 1H-NMR and 13C-NMR are employed to identify the specific hydrogen and carbon environments within the molecule. []
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrations. [, ]
- UV-Vis Spectroscopy (UV-Vis): This technique is particularly useful for studying the compound's electronic transitions and its behavior as a chromophore. [, ] It was used to study the internal charge transfer (ICT) properties of the compound, particularly its reversible ICT in response to pH changes. []
Q4: Has the crystal structure of 2,6-Bis(4-methoxybenzylidene)cyclohexanone been determined?
A: Yes, the crystal structure of 2,6-Bis(4-methoxybenzylidene)cyclohexanone has been elucidated using single crystal X-Ray diffraction. [] This analysis provides valuable information about the three-dimensional arrangement of atoms within the molecule and its crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Q5: What potential biological activity has been investigated for 2,6-Bis(4-methoxybenzylidene)cyclohexanone?
A: Research suggests that 2,6-Bis(4-methoxybenzylidene)cyclohexanone and its derivatives might exhibit antidiabetic properties. [] A study investigated its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion and blood sugar regulation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




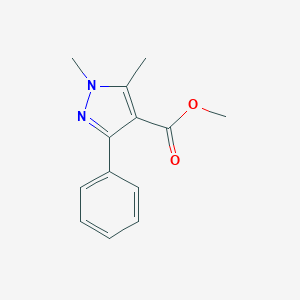

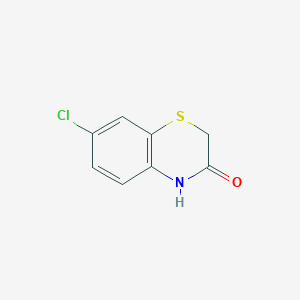
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
